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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

implementing cascade screening for Familial Hypercholesterolemia (FH). Cascade screening is

a highly effective and cost-efficient method for identifying individuals at high risk for premature

atherosclerotic cardiovascular disease due to this common genetic disorder.[1][2][3][4]

Introduction to Familial Hypercholesterolemia and
Cascade Screening
Familial Hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized

by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C).[1][5] This leads to an

increased risk of premature coronary heart disease.[6] The prevalence of heterozygous FH is

estimated to be between 1 in 250 and 1 in 300 individuals, yet a significant majority of affected

individuals remain undiagnosed.[1][3]

Cascade screening is a systematic process of identifying affected relatives of an individual

diagnosed with FH (the "index case" or "proband").[7][8][9] Because first-degree relatives of an

index case have a 50% chance of inheriting the FH-causing genetic variant, this targeted

approach is significantly more efficient than general population screening.[5][7][8] Early

diagnosis and initiation of lipid-lowering therapies can dramatically reduce the morbidity and

mortality associated with FH.[3]
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Quantitative Data on Cascade Screening Strategies
The effectiveness and cost-effectiveness of various cascade screening protocols have been

evaluated in numerous studies. The following tables summarize key quantitative data to inform

the selection of a screening strategy.

Table 1: Yield of Different Cascade Screening Strategies
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Screening Strategy
Yield (Proportion of
Relatives Testing
Positive)

New Cases
Identified per Index
Case

Reference

Contact Method

Direct Contact by

Healthcare Provider
Higher 2.06 [3]

Indirect Contact by

Index Case
Lower 0.86 [3]

Testing Modality

Genetic Testing Higher 2.47 [3]

Biochemical (LDL-C)

Testing
Lower 0.42 [3]

Combined Clinical

Criteria & Genetic

Testing

6.6 per 1000 screened

(general population)
N/A [10]

Clinical Criteria Alone
3.7 per 1000 screened

(general population)
N/A [10]

Genetic Testing Alone
3.8 per 1000 screened

(general population)
N/A [10]

Scope of Screening

Beyond First-Degree

Relatives
Higher 3.65 [3]

First-Degree Relatives

Only
Lower 0.80 [3]

Table 2: Cost-Effectiveness of Cascade Screening for FH
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Study Perspective
& Location

Incremental Cost-
Effectiveness Ratio
(ICER)

Conclusion Reference

Payer Perspective

(Spain)

€29,608 per QALY

gained
Cost-effective

Social Perspective

(Spain)

Dominant (cost-saving

and more effective)
Cost-effective [1]

UK Services
£5,806 per QALY

gained
Highly cost-effective [11]

US Simulation (1st

degree relatives)

< $50,000 per life year

gained (if started

before age 40)

Cost-effective [12]

US Simulation (2nd

degree relatives)

< $50,000 per life year

gained (if started at

age 10)

Cost-effective [12]

Systematic Review

(High-Income

Countries)

Ranges from

dominant to

US$104,877 per

QALY

Generally cost-

effective
[2]

QALY: Quality-Adjusted Life Year

Experimental Protocols
Protocol 1: Identification of the Index Case
The successful initiation of cascade screening hinges on the accurate diagnosis of the index

case. A combination of clinical criteria and genetic testing is recommended.

1.1. Clinical Assessment:

Patient History: Collect a detailed personal and family history of premature cardiovascular

disease and hypercholesterolemia.
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Physical Examination: Examine for physical signs of FH, such as tendon xanthomas and

corneal arcus.[5]

Lipid Profile: Measure fasting lipid levels, specifically LDL-C. Untreated LDL-C levels >190

mg/dL in adults or >160 mg/dL in individuals under 20 years should raise suspicion for FH.[4]

Clinical Diagnostic Criteria: Apply standardized criteria such as the Dutch Lipid Clinic

Network (DLCN), Simon Broome, or MEDPED criteria to establish a clinical diagnosis of

definite or probable FH.[6][7]

1.2. Genetic Testing of the Index Case:

Gene Panel: Perform genetic testing for pathogenic variants in the primary FH-causing

genes: LDLR, APOB, and PCSK9.[13] Analysis should include sequencing of all exons and

exon/intron boundaries, as well as deletion/duplication analysis for LDLR.[13]

Interpretation: A positive genetic test confirming a pathogenic variant provides a definitive

diagnosis of FH.[13] The absence of an identifiable mutation does not exclude a clinical

diagnosis of FH, as some cases may be due to polygenic factors or mutations in

undiscovered genes.[11][13]

Protocol 2: Family Tracing and Contact
Once an index case is confirmed, a systematic approach to identifying and contacting at-risk

relatives is crucial.

2.1. Pedigree Construction:

Work with the index case to construct a detailed family pedigree, identifying all first- and

second-degree relatives.

2.2. Contact Strategy:

Direct Contact: Whenever possible and with the index case's consent, a healthcare

professional (e.g., genetic counselor, specialized nurse) directly contacts at-risk relatives.

This method has a higher uptake rate.[3]
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Indirect Contact: The index case is provided with information and materials to share with

their relatives. This approach is less effective but may be necessary in some situations.[3]

Combined Approach: A combination of direct and indirect contact may be the most practical

and effective strategy.[14]

Protocol 3: Screening of Relatives
3.1. Genetic Cascade Testing (Gold Standard):

Applicability: This method is used when a specific FH-causing mutation has been identified in

the index case.[7][15]

Procedure: At-risk relatives are tested specifically for the known familial variant. This

provides an unambiguous diagnosis.[9][15]

Age for Testing: National guidelines suggest that children of a parent with a known FH

variant should be tested by the age of 10.[15] Statin therapy is typically initiated between the

ages of 8 and 10 for children with heterozygous FH.

3.2. Biochemical (LDL-C) Cascade Testing:

Applicability: This method is used when a causative mutation has not been identified in the

index case.[16]

Procedure: Relatives undergo lipid profile testing. Diagnosis is based on age- and sex-

specific LDL-C thresholds.[16]

Limitations: There is a significant overlap in LDL-C levels between individuals with and

without FH, which can lead to both false-positive and false-negative results.[9][13]

Approximately 20% of family members with an LDLR mutation but modestly elevated LDL-C

may be missed if only LDL-C levels are used.[9]

Visualizations
Genetic Basis of Familial Hypercholesterolemia
Caption: Genetic mutations in FH disrupt the LDL receptor pathway, leading to elevated LDL-C.
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Caption: Workflow for FH cascade screening from index case identification to relative testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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